molecular formula C19H15N3O4 B12883914 Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- CAS No. 139755-25-2

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-

Cat. No.: B12883914
CAS No.: 139755-25-2
M. Wt: 349.3 g/mol
InChI Key: OGVJRJCKBCCYAL-UHFFFAOYSA-N
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Description

N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The inclusion of the furan nucleus in the structure of this compound contributes to its significant therapeutic potential, particularly in the realm of antimicrobial agents .

Preparation Methods

The synthesis of N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nitration reactions can introduce nitro groups into the furan ring, leading to the formation of nitrofuran derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, particularly against gram-positive and gram-negative bacteria . Its unique structure allows it to interact with various biological targets, making it a valuable compound in the development of new therapeutic agents. In the industry, it is used in the synthesis of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide involves its activation by nitroreductases, which convert it into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-targeted approach makes it effective against a wide range of bacterial pathogens, reducing the likelihood of resistance development.

Comparison with Similar Compounds

N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide can be compared with other nitrofuran derivatives, such as nitrofurantoin and nitrofural . While all these compounds share a common nitrofuran core, N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide is unique due to its benzyl and benzamide groups, which enhance its antimicrobial activity and specificity. Other similar compounds include 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, which also exhibit significant antibacterial properties .

Properties

CAS No.

139755-25-2

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)

InChI Key

OGVJRJCKBCCYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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